A Multi-Technique Approach to the Definitive Structure Elucidation of 2-Chloro-6-(difluoromethoxy)benzyl amine
A Multi-Technique Approach to the Definitive Structure Elucidation of 2-Chloro-6-(difluoromethoxy)benzyl amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous determination of a novel chemical entity's structure is the bedrock of all subsequent research and development, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 2-Chloro-6-(difluoromethoxy)benzyl amine (CAS No: 1515925-06-0). As Senior Application Scientists, our goal is not merely to present a series of analytical steps, but to articulate the causal logic behind the chosen sequence of experiments. We demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Introduction to the Target Compound
2-Chloro-6-(difluoromethoxy)benzyl amine is a substituted aromatic amine with significant potential as a versatile building block in organic synthesis.[1] Its molecular structure, containing a reactive primary amine, a sterically hindering ortho-chloro substituent, and an electronically distinct ortho-difluoromethoxy group, makes it an intriguing candidate for the synthesis of complex molecular architectures.[2][3][4] The precise arrangement of these substituents is critical to its reactivity and the properties of its derivatives.
Compound Profile:
The objective of this guide is to establish an authoritative protocol for the unequivocal confirmation of this compound's constitution and connectivity, moving from foundational mass and functional group verification to a detailed atomic-level map.
The Analytical Workflow: A Synergistic and Validating Approach
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Identity
3.1 Rationale The foundational step in characterizing any compound is to confirm its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point because it provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. For this specific molecule, MS is also critical for verifying the presence of the chlorine atom through its characteristic isotopic signature.[7]
3.2 Expected Isotopic Pattern and Fragmentation Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) peak will appear as a doublet.[7][8] The peak corresponding to the molecule containing ³⁵Cl (M⁺) will have an intensity approximately three times greater than the peak for the molecule containing ³⁷Cl (M+2). This 3:1 isotopic pattern is a definitive fingerprint for the presence of a single chlorine atom.
3.3 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Identify the m/z values for the [M+H]⁺ and [M+2+H]⁺ peaks.
-
Confirm that the measured mass accuracy is within 5 ppm of the theoretical calculated mass.
-
Verify the ~3:1 intensity ratio of the isotopic peaks.
-
3.4 Data Presentation: Expected HRMS Results
| Ion Species | Theoretical m/z (C₈H₉³⁵ClF₂NO)⁺ | Theoretical m/z (C₈H₉³⁷ClF₂NO)⁺ | Expected Ratio |
| [M+H]⁺ | 208.0362 | 210.0332 | ~3:1 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
4.1 Rationale Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For 2-Chloro-6-(difluoromethoxy)benzyl amine, FTIR serves as a crucial validation step to confirm the presence of the primary amine, the aromatic ring, and the various carbon-halogen and carbon-oxygen bonds.
4.2 Expected Absorptions The molecular structure suggests several characteristic vibrational modes. The primary amine is particularly diagnostic, exhibiting two N-H stretching bands.[10] The C-F bonds of the difluoromethoxy group are also expected to produce strong absorptions in the fingerprint region.[11]
4.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
4.4 Data Presentation: Key Expected IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400–3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 2960–2850 | C-H Stretch | Methylene (-CH₂-) |
| 1600–1450 | C=C Stretch | Aromatic Ring |
| 1250–1000 | C-O Stretch & C-F Stretch | Difluoromethoxy (-OCHF₂) |
| 800–600 | C-Cl Stretch | Aryl Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
5.1 Rationale NMR spectroscopy is the most powerful technique for the complete elucidation of the covalent framework of an organic molecule in solution.[12] Through a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments, it is possible to unambiguously determine the precise connectivity of all atoms, confirming the substitution pattern on the aromatic ring which is the most critical question for this molecule.
5.2 Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra
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¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, the benzylic methylene (CH₂) protons, the primary amine (NH₂) protons, and the unique methoxy proton (OCHF₂). The OCHF₂ proton will characteristically appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling).
-
¹³C NMR: Eight distinct carbon signals are expected. The carbon of the OCHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms.
-
¹⁹F NMR: This experiment is essential for confirming the difluoromethoxy group. A single resonance is expected, which will appear as a doublet due to coupling to the single geminal proton.
5.3 2D NMR for Unambiguous Assignment While 1D NMR provides the fundamental pieces, 2D NMR connects them. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive here. It reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to definitively place the substituents.
Caption: Key HMBC correlations confirming substituent positions.
5.4 Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra to establish ¹H-¹H, ¹H-¹³C (1-bond), and ¹H-¹³C (long-range) correlations, respectively.
-
Data Analysis: Integrate ¹H signals, assign chemical shifts, and analyze coupling constants. Use 2D spectra to build the molecular framework piece by piece, confirming all atomic connections.
5.5 Data Presentation: Predicted NMR Assignments
| Group | ¹H NMR (Predicted ppm, Multiplicity) | ¹³C NMR (Predicted ppm) | Key HMBC Correlations |
| Aromatic CH | 7.2 - 7.5 (m, 3H) | 115 - 135 | Protons correlate to adjacent and ortho/para carbons |
| -CH₂NH₂ | ~3.9 (s, 2H) | ~40 | CH₂ protons to C1, C2, C6 |
| -NH₂ | ~1.7 (br s, 2H) | - | - |
| -OCHF₂ | ~6.6 (t, ¹JHF ≈ 75 Hz, 1H) | ~115 (t, ¹JCF ≈ 240 Hz) | OCHF₂ proton to C6 |
Single-Crystal X-ray Crystallography: The Definitive Confirmation
6.1 Rationale While the combination of MS and NMR provides an exceptionally high degree of confidence in the 2D structure, Single-Crystal X-ray Crystallography provides the ultimate, unambiguous proof.[13][14][15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also providing exact bond lengths, bond angles, and conformational details.[16]
6.2 The Causality of Crystallization The primary and often most difficult prerequisite for this technique is the growth of a single, high-quality crystal, typically >0.1 mm in all dimensions, free from significant defects.[13] The ability of a compound to form such a crystal is dependent on its intrinsic molecular properties and the experimental conditions.
6.3 Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Screen various solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, isopropanol).
-
Employ slow evaporation techniques. Dissolve the compound to near-saturation in a suitable solvent in a loosely capped vial and allow the solvent to evaporate over several days to weeks at room temperature.
-
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam, rotating it to collect a full sphere of diffraction data.[14]
-
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the known atoms (C, H, Cl, F, N, O) into this map and refine their positions to achieve the final, highly accurate molecular structure.
Summary and Conclusion
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